1-Chloroethyl piperidine-1-carboxylate
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Overview
Description
1-Chloroethyl piperidine-1-carboxylate is a chemical compound with the molecular formula C8H14ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 1-Chloroethyl piperidine-1-carboxylate typically involves the reaction of piperidine with chloroethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve continuous flow reactions to enhance efficiency and yield .
Chemical Reactions Analysis
1-Chloroethyl piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form piperidine derivatives with different functional groups.
Cyclization Reactions: It can undergo intramolecular cyclization to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium borohydride for reduction and various nucleophiles for substitution reactions. Major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Chloroethyl piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloroethyl piperidine-1-carboxylate involves its interaction with various molecular targets. It can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to changes in the structure and function of these biomolecules, affecting cellular processes .
Comparison with Similar Compounds
1-Chloroethyl piperidine-1-carboxylate can be compared with other piperidine derivatives such as:
1-(2-Chloroethyl)piperidine: Similar in structure but lacks the carboxylate group, leading to different reactivity and applications.
Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate: Contains an additional ethyl group, which can influence its chemical properties and biological activities.
Properties
CAS No. |
90150-70-2 |
---|---|
Molecular Formula |
C8H14ClNO2 |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-chloroethyl piperidine-1-carboxylate |
InChI |
InChI=1S/C8H14ClNO2/c1-7(9)12-8(11)10-5-3-2-4-6-10/h7H,2-6H2,1H3 |
InChI Key |
IYYBWBNCNSPRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)N1CCCCC1)Cl |
Origin of Product |
United States |
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